Cefpirome sulphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

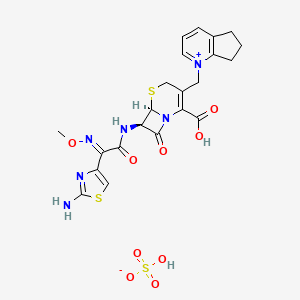

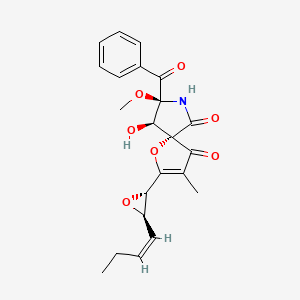

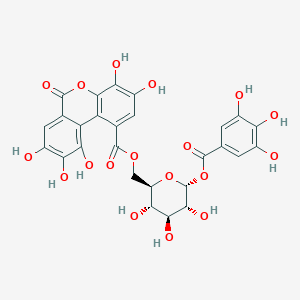

Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Wissenschaftliche Forschungsanwendungen

1. Treatment of Obstetric and Gynecological Infections Cefpirome sulphate, a fourth-generation cephem antibiotic, has been found effective in treating obstetric and gynecological infections. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and -negative bacteria and is highly stable to β-lactamase. Clinical studies have shown good efficacy and safety profiles in this area (Sagawa et al., 2000).

2. Gynecological Infections and Surgical Prophylaxis The antibiotic has also been studied for its effectiveness in treating various gynecological infections and as a prophylaxis post-vaginal hysterectomy. Cefpirome sulphate demonstrated good clinical and antibacterial efficacy, suggesting its utility in gynecological therapeutic applications (Hayashi et al., 2002).

3. Pharmacokinetics in Elderly Patients Research has investigated the pharmacokinetics of cefpirome sulphate in elderly patients, particularly its method of administration and impact on patients with decreased kidney function. These studies provide insights into how cefpirome sulphate can be more effectively used in elderly populations (Sugihara et al., 1998).

4. Use in Nanotechnology for Detection Innovative applications include using gold nanoparticles as a quick, visual, and spectrophotometric method for detecting cefpirome sulphate. This approach offers a rapid and sensitive method for the determination of this antibiotic (Abdulkareem Abdulraheem and Maha F. El-Tohamy, 2005).

5. Hemodialysis Patients Studies have focused on the pharmacokinetics of cefpirome in long-term hemodialysis patients, particularly those with high-flux membranes. This research is vital for understanding how cefpirome is metabolized and excreted in patients with end-stage renal disease (Thalhammer et al., 1996).

6. Tissue Penetration and Efficacy in Septic Patients Another critical area of research is the examination of cefpirome's penetration into subcutaneous adipose tissue in septic patients. This study is significant for understanding the drug's effectiveness in treating soft tissue infections in such patients (Sauermann et al., 2005).

Eigenschaften

Produktname |

Cefpirome sulphate |

|---|---|

Molekularformel |

C22H24N6O9S3 |

Molekulargewicht |

612.7 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15+;/t16-,20-;/m1./s1 |

InChI-Schlüssel |

RKTNPKZEPLCLSF-GNERTXCBSA-N |

Isomerische SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

Kanonische SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)

![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)

![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)

![2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium](/img/structure/B1245281.png)